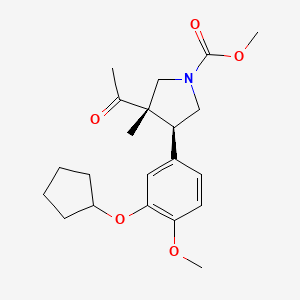

PDE4 inhibitor intermediate 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H29NO5 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

methyl (3S,4S)-3-acetyl-4-(3-cyclopentyloxy-4-methoxyphenyl)-3-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C21H29NO5/c1-14(23)21(2)13-22(20(24)26-4)12-17(21)15-9-10-18(25-3)19(11-15)27-16-7-5-6-8-16/h9-11,16-17H,5-8,12-13H2,1-4H3/t17-,21-/m0/s1 |

InChI Key |

YTFBNFMILWHYAP-UWJYYQICSA-N |

Isomeric SMILES |

CC(=O)[C@@]1(CN(C[C@H]1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |

Canonical SMILES |

CC(=O)C1(CN(CC1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |

Synonyms |

GW 3600 GW-3600 GW3600 methyl 3-acetyl-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-methyl-1-pyrrolidinecarboxylate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel PDE4 Inhibitor Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel phosphodiesterase-4 (PDE4) inhibitor scaffolds. PDE4, a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, is a critical target for the development of therapeutics for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. This document details various chemical scaffolds, their synthesis, structure-activity relationships, and the experimental protocols for their evaluation.

The PDE4 Signaling Pathway and Mechanism of Inhibition

PDE4 enzymes specifically hydrolyze cAMP, a crucial second messenger that mediates cellular responses to a variety of extracellular stimuli. By breaking down cAMP to AMP, PDE4 terminates its signaling. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately results in the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines, making PDE4 inhibitors potent anti-inflammatory agents.[1][2]

Caption: The PDE4 signaling pathway and the mechanism of PDE4 inhibitors.

Prominent PDE4 Inhibitor Scaffolds and their Inhibitory Potency

A diverse range of chemical scaffolds have been explored for their potential as PDE4 inhibitors. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds from several key classes.

Table 1: Catechol-Ether Derivatives

| Compound | PDE4 Subtype | IC50 (nM) | Reference |

| Roflumilast (B1684550) | PDE4B | 0.84 | [3] |

| PDE4D | 0.68 | [3] | |

| Apremilast (B1683926) | PDE4 | 74 | [3] |

Table 2: Quinoline Derivatives

| Compound | PDE4 Subtype | IC50 (nM) | Reference |

| Compound 9 | PDE4 | 0.01 | [4] |

| Compound 10 | PDE4 | 0.07 | [4] |

| Compound 11 | PDE4 | 0.06 | [4] |

Table 3: Pyrimidine and Fused-Heterocycle Derivatives

| Compound | PDE4 Subtype | IC50 (nM) | Reference |

| Compound 22 | PDE4B2 | 13 | [3] |

| Compound 23 | PDE4B | 7.3 | [3] |

| Compound 26 | PDE4 | 26 | [5] |

| Compound 27 | PDE4 | 0.03 | [5] |

Table 4: Benzoxaborole Derivatives

| Compound | PDE4 Subtype | IC50 (nM) | Reference |

| Crisaborole (B606811) | PDE4B | 57.20 | [3] |

| AN2898 | - | - | [4] |

| Compound 31 | PDE4B | 0.42 | [4] |

Table 5: Pyridazinone Derivatives

| Compound | PDE4 Subtype | IC50 (µM) | Reference |

| Compound 9e | PDE4B | 0.32 | [6] |

| PDE4D | 2.5 | [6] |

General Synthetic Protocols for Key Scaffolds

The synthesis of PDE4 inhibitors often involves multi-step reaction sequences. Below are generalized protocols for the construction of several important scaffolds.

Synthesis of the Catechol-Ether Scaffold (Roflumilast Analogs)

The synthesis of roflumilast and its analogs typically involves the amidation of a substituted benzoic acid with a substituted aminopyridine.

-

Step 1: Synthesis of the Benzoic Acid Intermediate: A common starting material is a substituted vanillin, which undergoes etherification to introduce the cyclopropylmethoxy group, followed by oxidation of the aldehyde to a carboxylic acid.

-

Step 2: Amide Coupling: The resulting benzoic acid derivative is then coupled with 3,5-dichloro-4-aminopyridine. This can be achieved by first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the aminopyridine in the presence of a base. Alternatively, direct amide coupling can be performed using coupling agents such as HATU.[2][7]

Synthesis of the Phthalimide (B116566) Scaffold (Apremilast Analogs)

Apremilast features a chiral sulfone moiety attached to a phthalimide ring system. Its asymmetric synthesis is a key challenge.

-

Step 1: Preparation of the Chiral Amine: An asymmetric synthesis of the key chiral amine intermediate can be achieved through various methods, including the use of chiral auxiliaries like Ellman's sulfinamide. This involves the condensation of the sulfinamide with 3-ethoxy-4-methoxybenzaldehyde (B45797) to form a sulfinylimine, followed by the diastereoselective addition of a sulfone anion.[8]

-

Step 2: Formation of the Phthalimide Ring: The chiral amine is then reacted with a substituted phthalic anhydride (B1165640) derivative, such as 3-acetamidophthalic anhydride, typically in a high-boiling solvent like acetic acid or N,N-dimethylacetamide, to form the final phthalimide ring.[9][10]

Synthesis of the Benzoxaborole Scaffold (Crisaborole Analogs)

The synthesis of benzoxaborole inhibitors like crisaborole leverages the unique chemistry of boron.

-

Step 1: Formation of the Benzoxaborole Core: A common route starts with a suitably substituted o-bromobenzaldehyde. Palladium-catalyzed borylation introduces a boronic ester group. Subsequent deprotection and cyclization, often under acidic conditions, yields the benzoxaborole core.

-

Step 2: Functionalization: The core can be further functionalized. For crisaborole, a key step is the nucleophilic aromatic substitution of a fluorine atom on a cyanophenyl ring with the hydroxyl group of the benzoxaborole.[11]

Experimental Protocols for Inhibitor Evaluation

The biological activity of novel PDE4 inhibitors is assessed through a series of in vitro and cell-based assays.

General Workflow for PDE4 Inhibitor Screening

Caption: A typical experimental workflow for the screening and characterization of novel PDE4 inhibitors.

In Vitro PDE4 Enzymatic Assay (Fluorescence Polarization)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PDE4.

-

Principle: A fluorescently labeled cAMP derivative (e.g., FAM-cAMP) is used as a substrate. In its cyclic form, it tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes the phosphodiester bond, the resulting linear AMP derivative is captured by a binding agent, forming a larger, slower-tumbling complex with high fluorescence polarization. Inhibitors of PDE4 prevent this conversion, thus maintaining a low fluorescence polarization signal.[12]

-

Protocol:

-

Prepare serial dilutions of the test compound in an appropriate buffer (e.g., in a 384-well plate).

-

Add a solution of recombinant human PDE4 enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the binding agent.

-

Incubate for another period (e.g., 30 minutes) to allow for binding.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[12][13]

-

Cell-Based TNF-α Release Assay

This assay assesses the anti-inflammatory activity of the compounds in a cellular context.

-

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines like RAW 264.7) to produce and release the pro-inflammatory cytokine TNF-α. PDE4 inhibitors, by increasing intracellular cAMP, suppress this TNF-α production.[14]

-

Protocol:

-

Culture the cells (e.g., PBMCs or RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test compound for a set period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a prolonged period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.[15]

-

Intracellular cAMP Measurement Assay

This assay directly measures the effect of PDE4 inhibitors on cAMP levels within cells.

-

Principle: This assay quantifies the amount of cAMP produced by cells following stimulation in the presence or absence of a PDE4 inhibitor. Several commercial kits are available, often based on competitive immunoassays (e.g., ELISA) or bioluminescent reporter systems.[16][17]

-

Protocol (using a generic competitive immunoassay):

-

Seed cells in a multi-well plate and culture overnight.

-

Pre-treat the cells with the PDE4 inhibitor at various concentrations.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Perform the cAMP measurement according to the specific kit protocol. This typically involves incubating the cell lysate with a cAMP-specific antibody and a labeled cAMP conjugate (e.g., HRP-cAMP).

-

After washing, a substrate is added, and the signal is measured (e.g., absorbance or fluorescence). The signal is inversely proportional to the amount of cAMP in the sample.

-

Quantify the cAMP concentration using a standard curve and determine the dose-dependent effect of the inhibitor.[16]

-

Conclusion

The development of novel PDE4 inhibitor scaffolds is a dynamic and promising area of research for the treatment of inflammatory diseases. This guide has provided an overview of the key chemical classes, their synthesis, and the experimental methods used for their evaluation. A thorough understanding of the structure-activity relationships and the underlying biological pathways is crucial for the design of next-generation PDE4 inhibitors with improved efficacy and safety profiles. The detailed protocols provided herein serve as a valuable resource for researchers in this field.

References

- 1. medkoo.com [medkoo.com]

- 2. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]

- 3. Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 8. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]

- 11. Crisaborole synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. cAMP-Glo™ Assay Protocol [promega.sg]

The Discovery of Novel PDE4 Inhibitor Building Blocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting inflammatory and neurological disorders has identified phosphodiesterase 4 (PDE4) as a critical enzyme for intervention. Inhibition of PDE4 elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key secondary messenger that modulates inflammatory responses.[1] This guide provides an in-depth technical overview of recently discovered building blocks for PDE4 inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in the field of drug discovery.

Core Concepts in PDE4 Inhibition

PDE4 is a family of enzymes that specifically hydrolyzes cAMP.[2] By inhibiting PDE4, the degradation of cAMP is reduced, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory signals.[1] This mechanism of action has led to the development of PDE4 inhibitors for a range of conditions including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][3] However, the clinical use of early PDE4 inhibitors was often limited by side effects such as nausea and emesis, prompting the search for novel chemical scaffolds with improved therapeutic windows.[4][5]

Novel Scaffolds and Building Blocks

Recent research has focused on the discovery of new chemical entities that offer potent and selective inhibition of PDE4 with reduced side effects. Key areas of exploration include the development of compounds based on 1-phenyl-3,4-dihydroisoquinoline, benzimidazole (B57391), and natural product-derived scaffolds like mangostanin.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative compounds from these novel classes of PDE4 inhibitors.

| Compound Class | Representative Compound | PDE4 Subtype | IC50 (nM) | Selectivity Notes | Reference |

| 1-Phenyl-3,4-dihydroisoquinoline | Compound 15 | PDE4B | - | High selectivity | [6] |

| Benzimidazole Derivatives | Compound A5 | PDE4 | - | Highly selective | [7] |

| Mangostanin Derivatives | Compound 22d | PDE4 | 3.5 | - | [5] |

| α-mangostin | PDE4 | 1310 | - | [8] | |

| Compound 4e | PDE4 | 17 | Different binding pattern from roflumilast (B1684550) and rolipram | [8] | |

| Compound 18a | PDE4 | 4.2 | - | [4][9] | |

| Isocoumarin Derivatives | Compound 32 | PDE4B | 430 | - | [10] |

| Compound 33 | PDE4B | 540 | - | [10] | |

| Quinazolinone Derivatives | Compound 6d | PDE4B | - | Comparable to Rolipram | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the discovery and development of new PDE4 inhibitors.

Caption: PDE4 Signaling Pathway and the Point of Inhibition.

Caption: General Experimental Workflow for PDE4 Inhibitor Discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful discovery and validation of novel PDE4 inhibitors.

Protocol 1: Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole-based PDE4 inhibitors often involves the condensation of o-phenylenediamines with aldehydes.[12]

Materials:

-

Substituted benzaldehyde (B42025)

-

Erbium triflate (Er(OTf)3) as a catalyst (optional)[12]

-

Solvent (e.g., water, ethanol)

Procedure:

-

For 1,2-disubstituted benzimidazoles: [12]

-

Dissolve o-phenylenediamine and 2 equivalents of benzaldehyde in water.

-

Add Er(OTf)3 (10 mol%).

-

Heat the mixture under reflux or using microwave irradiation for 15 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Purify the product by recrystallization or column chromatography.

-

-

For 2-substituted benzimidazoles: [12]

-

Dissolve o-phenylenediamine and 1.1 equivalents of benzaldehyde in water at room temperature.

-

The reaction can proceed without a catalyst.

-

Stir the mixture for the appropriate time, monitoring by TLC.

-

Isolate and purify the product as described above.

-

Protocol 2: In Vitro PDE4 Enzymatic Inhibition Assay

This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory activity of test compounds against the PDE4 enzyme.[2]

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescein-labeled cAMP derivative (FAM-cAMP)

-

Binding agent specific for 5'-AMP

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)

-

Test compounds and a positive control (e.g., Rolipram)

-

384-well plates

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

Assay Plate Setup:

-

Add 2.5 µL of diluted compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of diluted PDE4 enzyme solution to each well (except for "no enzyme" controls).

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 12.5 µL of the FAM-cAMP substrate solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Detection:

-

Stop the reaction by adding 25 µL of the binding agent solution to all wells.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Data Acquisition: Read the fluorescence polarization of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Protocol 3: TNF-α Release Assay in LPS-Stimulated Human PBMCs

This cell-based assay assesses the anti-inflammatory effect of PDE4 inhibitors by measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[13][14]

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds and a positive control

-

DMSO (vehicle control)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy human blood and resuspend them in complete RPMI-1640 medium. Adjust the cell density to 2 x 10^6 cells/mL.

-

Cell Seeding: Seed 100 µL of the PBMC suspension (2 x 10^5 cells) into each well of a 96-well plate. Incubate for 2 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Add the diluted compounds or vehicle control to the respective wells.

-

Pre-incubate the plate for 1 hour at 37°C.

-

-

Stimulation:

-

Add LPS to each well to a final concentration of 100 ng/mL (except for unstimulated controls).

-

Incubate the plate for 18-24 hours at 37°C.

-

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.[13]

Protocol 4: In Vivo Evaluation in a Mouse Model of Acute Lung Injury

This protocol describes a common in vivo model to assess the efficacy of PDE4 inhibitors in an acute inflammatory setting.[1]

Materials:

-

Male C57BL/6 mice

-

Lipopolysaccharide (LPS)

-

Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia

-

Equipment for intranasal or intratracheal instillation

Procedure:

-

Acclimatization: Acclimatize animals to the experimental conditions for at least one week.

-

Dosing: Administer the test compound or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection) 1 hour before the LPS challenge.

-

LPS Challenge: Anesthetize the mice and administer LPS (e.g., 10-50 µg in 50 µL sterile saline) via intranasal or intratracheal instillation.

-

Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration, euthanize the mice.

-

Outcome Measures:

-

Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration and cytokine levels (e.g., TNF-α, IL-6).

-

Harvest lung tissue for histopathological analysis to assess lung injury and for molecular analysis (e.g., measurement of inflammatory gene expression).

-

-

Data Analysis: Compare the outcome measures between the treatment groups and the vehicle control group to determine the in vivo efficacy of the PDE4 inhibitor.

Conclusion

The discovery of novel building blocks for PDE4 inhibitors represents a significant advancement in the development of safer and more effective treatments for a wide range of inflammatory and neurological diseases. The diverse chemical scaffolds, including 1-phenyl-3,4-dihydroisoquinolines, benzimidazoles, and natural product-derived compounds, offer promising avenues for lead optimization. By employing robust experimental protocols for synthesis, in vitro screening, and in vivo validation, researchers can accelerate the identification of new drug candidates with improved therapeutic profiles. The methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community dedicated to advancing the field of PDE4 inhibitor research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 4. Document: Mangostanin Derivatives as Novel and Orally Active Phosphodiesterase 4 Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis with I... - ChEMBL [ebi.ac.uk]

- 5. Discovery of novel PDE4 inhibitors targeting the M-pocket from natural mangostanin with improved safety for the treatment of Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of α-Mangostin Derivatives as Novel PDE4 Inhibitors for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Covert Warriors: An In-depth Technical Guide to the Mechanism of Action of PDE4 Inhibitor Precursors

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 4 (PDE4) inhibitors have emerged as a critical class of therapeutics for a range of inflammatory and neurological disorders. Their mechanism, centered on the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), offers a powerful route to modulate downstream inflammatory pathways. However, the systemic administration of potent PDE4 inhibitors is often hampered by dose-limiting side effects, such as nausea and emesis. To circumvent these limitations and enhance therapeutic indices, the development of PDE4 inhibitor precursors, or prodrugs, has become a key strategy in modern drug design. This technical guide provides a comprehensive overview of the core mechanisms of action of these precursors, detailing their design, activation triggers, and the experimental methodologies used for their evaluation. Through a combination of detailed signaling pathways, structured data, and experimental workflows, this document serves as an essential resource for professionals engaged in the research and development of next-generation PDE4-targeted therapies.

Introduction: The Rationale for PDE4 Inhibition and the Rise of Precursors

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis of the second messenger, cyclic adenosine monophosphate (cAMP).[1] By degrading cAMP to its inactive form, AMP, PDE4 plays a pivotal role in regulating a multitude of cellular processes, particularly in immune and inflammatory cells.[2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[3] This cascade of events ultimately results in the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukins, and the promotion of anti-inflammatory responses.[4]

The therapeutic potential of PDE4 inhibitors is vast, with approved drugs like roflumilast (B1684550) and apremilast (B1683926) used in the treatment of chronic obstructive pulmonary disease (COPD) and psoriasis.[5][6] However, the systemic inhibition of PDE4 can lead to significant adverse effects, primarily nausea and vomiting, which are often associated with the inhibition of PDE4 isoforms in the central nervous system.[7] This has driven the development of PDE4 inhibitor precursors, which are inactive forms of the drug that are designed to be converted into the active inhibitor under specific physiological conditions or at a targeted site of action. This approach aims to minimize systemic exposure and associated side effects while maximizing the therapeutic concentration of the active drug at the desired location.

Core Signaling Pathway of PDE4 Inhibition

The fundamental mechanism of action of any PDE4 inhibitor, whether administered directly or as a precursor, is the modulation of the cAMP signaling pathway. The following diagram illustrates this core pathway.

Caption: Core PDE4 signaling pathway and the action of an active inhibitor.

Mechanisms of Action of PDE4 Inhibitor Precursors

The design of a PDE4 inhibitor precursor centers on masking the active pharmacophore with a promoiety that is cleaved under specific physiological conditions. This targeted activation is the cornerstone of the precursor strategy.

Enzyme-Activated Precursors

A prevalent strategy involves designing precursors that are substrates for enzymes concentrated in specific tissues or cellular compartments.

Ester-based prodrugs are widely used to enhance the lipophilicity and membrane permeability of drugs. These precursors are cleaved by ubiquitous esterase enzymes present in plasma, the liver, and other tissues to release the active drug.

-

Mechanism of Action: An ester linkage is introduced to a hydroxyl or carboxyl group on the active PDE4 inhibitor. In the presence of esterases, this bond is hydrolyzed, releasing the active drug.

Caption: General mechanism of esterase-activated PDE4 inhibitor precursors.

For inflammatory conditions of the colon, such as ulcerative colitis, glycoside prodrugs offer a targeted delivery approach.[8] These precursors are designed to pass through the upper gastrointestinal tract intact and are then cleaved by glycosidases produced by the abundant microflora in the colon.[9]

-

Mechanism of Action: The active PDE4 inhibitor is linked to a sugar moiety (e.g., glucose, galactose) via a glycosidic bond. This renders the precursor highly polar and prevents its absorption in the small intestine. Upon reaching the colon, bacterial glycosidases hydrolyze the bond, releasing the active drug locally.

Caption: Mechanism of colon-specific activation of glycoside PDE4 inhibitor precursors.

Phosphate (B84403) ester prodrugs are designed to improve the aqueous solubility of a parent drug for parenteral administration.[3] These precursors are rapidly cleaved by alkaline phosphatases, which are abundant in the body, particularly at the brush border membrane of the gastrointestinal tract.[10]

-

Mechanism of Action: A phosphate group is attached to a hydroxyl group on the active PDE4 inhibitor. This significantly increases water solubility.[11] Alkaline phosphatases hydrolyze the phosphate ester, releasing the active drug.

Caption: Mechanism of activation for phosphate-based PDE4 inhibitor precursors.

Bioreductive Precursors for Hypoxic Environments

Certain disease states, such as solid tumors and inflamed tissues, are characterized by hypoxic (low oxygen) environments. Bioreductive precursors are designed to be selectively activated under these conditions.

-

Mechanism of Action: A hypoxia-sensitive promoiety, such as a nitroaromatic group, is incorporated into the PDE4 inhibitor structure. In hypoxic tissues, reductase enzymes, which are upregulated in these environments, reduce the nitro group. This initiates a chemical cascade that leads to the release of the active drug. In normoxic tissues, the reduced intermediate is rapidly re-oxidized, preventing drug release.

Quantitative Data Summary

The successful design of a PDE4 inhibitor precursor relies on a delicate balance of properties. The precursor must be stable enough to reach its target, yet readily converted to the active form. The following tables summarize key quantitative parameters for hypothetical and representative PDE4 inhibitors and their precursors.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | IC50 (nM) | Selectivity vs. other PDEs |

| Active PDE4 Inhibitor | PDE4D | 0.8 | >1000-fold |

| Ester Precursor | PDE4D | >10,000 | - |

| Glycoside Precursor | PDE4D | >10,000 | - |

| Phosphate Precursor | PDE4D | >10,000 | - |

| Roflumilast[12] | PDE4B | 0.84 | High |

| Roflumilast[12] | PDE4D | 0.68 | High |

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound | Aqueous Solubility | LogP | Plasma Stability (t1/2) | Oral Bioavailability (F%) |

| Active PDE4 Inhibitor | Low | High | >24h | 20% |

| Ester Precursor | Very Low | Very High | 15 min | 80% |

| Glycoside Precursor | High | Low | >24h | <1% (systemic) |

| Phosphate Precursor | High | Low | 5 min | N/A (IV) |

| Roflumilast[13] | - | - | - | High |

Experimental Protocols

The evaluation of PDE4 inhibitor precursors requires a suite of specialized in vitro and in vivo assays to characterize their stability, conversion, and efficacy.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel PDE4 inhibitor precursor.

Caption: A typical experimental workflow for the evaluation of a PDE4 inhibitor precursor.

Detailed Methodologies

-

Objective: To determine the rate of conversion of the precursor to the active drug in plasma.

-

Protocol:

-

Prepare a stock solution of the precursor compound in DMSO.[14]

-

Incubate the precursor (e.g., at 1 µM) in plasma (human, rat, mouse) from multiple donors at 37°C.[15]

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[14]

-

Quench the reaction by adding a protein precipitation solvent (e.g., acetonitrile) containing an internal standard.[15]

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining precursor and the newly formed active drug.[16]

-

Calculate the half-life (t1/2) of the precursor in plasma.[16]

-

-

Objective: To confirm the cleavage of the glycosidic bond by bacterial enzymes.

-

Protocol:

-

Prepare a suspension of cecal contents from rats or guinea pigs, which are rich in bacterial enzymes.[9]

-

Incubate the glycoside precursor with the cecal content suspension under anaerobic conditions.

-

Collect samples at different time intervals.

-

Analyze the samples by HPLC or LC-MS/MS to measure the disappearance of the precursor and the appearance of the active drug.

-

-

Objective: To assess the ability of the precursor (after conversion) to inhibit PDE4 activity in a cellular context.

-

Protocol:

-

Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).[17]

-

Pre-incubate the cells with the precursor compound or the active inhibitor for a specified time.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.[17]

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.[17]

-

Generate dose-response curves to determine the IC50 value for the inhibition of cAMP degradation.

-

-

Objective: To evaluate the targeted delivery and efficacy of a colon-specific precursor in a disease model.

-

Animal Model: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice or rats is a commonly used model for inflammatory bowel disease.[9]

-

Protocol:

-

Induce colitis in the animals by administering DSS in their drinking water.

-

Administer the glycoside precursor or the active drug orally.

-

Monitor disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding.

-

At the end of the study, sacrifice the animals and collect colon tissue.

-

Analyze the colon tissue for histological signs of inflammation, myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and cytokine levels (e.g., TNF-α, IL-6).

-

Collect blood samples to measure systemic exposure to the active drug.

-

Conclusion

The development of PDE4 inhibitor precursors represents a sophisticated and highly effective strategy to overcome the therapeutic limitations of potent, systemically active drugs. By leveraging specific enzymatic and physiological triggers, these precursors can be designed for targeted delivery, improved oral bioavailability, and enhanced solubility, ultimately leading to a wider therapeutic window and improved patient outcomes. A thorough understanding of the mechanisms of activation, coupled with a robust suite of in vitro and in vivo experimental models, is essential for the successful design and clinical translation of these next-generation PDE4-targeted therapies. This guide provides a foundational framework for researchers and drug development professionals to advance the field of PDE4 inhibitor precursor design.

References

- 1. Phosphodiesterase-4 as a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phosphodiesterase 4 inhibitors and drugs of abuse: current knowledge and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug glycosides: potential prodrugs for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]

- 12. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Plasma Stability Assay | Domainex [domainex.co.uk]

- 17. benchchem.com [benchchem.com]

The Structure-Activity Relationship of PDE4 Inhibitor Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of key intermediates and core scaffolds of phosphodiesterase 4 (PDE4) inhibitors. By understanding the intricate relationship between chemical structure and biological activity, researchers can strategically design and synthesize novel PDE4 inhibitors with enhanced potency, selectivity, and therapeutic profiles for a range of inflammatory and neurological disorders.

The Central Role of PDE4 in Cellular Signaling

Phosphodiesterase 4 (PDE4) is a crucial enzyme family that regulates intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The degradation of cAMP to AMP terminates its signaling cascade, which is involved in a myriad of cellular processes, including inflammation, immune responses, and neuronal activity.[1] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[1][3] This modulation of cAMP signaling forms the basis for the therapeutic potential of PDE4 inhibitors in conditions like chronic obstructive pulmonary disease (COPD), psoriasis, and various neurological disorders.[1]

Below is a diagram illustrating the canonical PDE4 signaling pathway and the point of intervention for PDE4 inhibitors.

Core Scaffolds and their Structure-Activity Relationships

The development of potent and selective PDE4 inhibitors has revolved around the medicinal chemistry exploration of several core molecular scaffolds. These scaffolds serve as the foundational "intermediates" upon which structural modifications are made to optimize pharmacological properties. This section delves into the SAR of three prominent classes of PDE4 inhibitor intermediates.

Catechol Ether Derivatives

The catechol ether moiety is a classic pharmacophore found in first and second-generation PDE4 inhibitors like rolipram (B1679513) and roflumilast (B1684550). The core structure consists of a substituted catechol ring, which is crucial for binding to the active site of the PDE4 enzyme.

Key SAR Insights for Catechol Ether Scaffolds:

-

Catechol Group: The 3,4-dialkoxy substitution on the phenyl ring is critical for activity. The methoxy (B1213986) group at the 4-position and a larger alkoxy group at the 3-position are generally favored.

-

3-Alkoxy Group: The nature of the substituent at the 3-position significantly influences potency and selectivity. For instance, the cyclopentyloxy group in rolipram and the cyclopropylmethoxy group in roflumilast contribute to high-affinity binding within the hydrophobic Q1 and Q2 pockets of the PDE4 active site.

-

Modifications to the Core: Replacement of the methylcyclopropane (B1196493) in roflumilast with other groups or modifications to the amide linker can impact activity and pharmacokinetic properties.

| Compound/Intermediate | R1 (Position 3) | R2 (Position 4) | PDE4B IC50 (nM) | PDE4D IC50 (nM) |

| Rolipram | Cyclopentyloxy | Methoxy | 130 | 240 |

| Roflumilast | Cyclopropylmethoxy | Difluoromethoxy | 0.84 | 0.68 |

| Apremilast (B1683926) | Ethoxy | Methoxy | 20-50 | 20-50 |

| Analog 1 | Isopropoxy | Methoxy | - | - |

| Analog 2 | Cyclobutoxy | Methoxy | - | - |

Data for Analogs 1 and 2 are representative of typical modifications but specific IC50 values are not publicly available.

Benzoxaborole Derivatives

Crisaborole (B606811), an approved topical treatment for atopic dermatitis, features a novel benzoxaborole scaffold. The boron atom in this heterocyclic system plays a key role in the mechanism of inhibition.

Key SAR Insights for Benzoxaborole Scaffolds:

-

Oxaborole Ring: The boron atom chelates with the catalytic bimetal ions (Zn²⁺ and Mg²⁺) in the PDE4 active site, mimicking the phosphate (B84403) group of cAMP.

-

Phenoxy Linker: The phenoxy group attached to the benzoxaborole core extends into the adenine (B156593) pocket of the enzyme.

-

Substituents on the Phenoxy Ring: Modifications to the phenoxy ring can significantly enhance potency. For example, a cyano group at the 4-position of the phenoxy ring in crisaborole is crucial for its activity.

| Compound/Intermediate | R Group on Phenoxy Ring | PDE4B IC50 (nM) |

| Crisaborole (AN2728) | 4-Cyano | 57.20 |

| AN2898 | - | - |

| Compound 31 | - | 0.42 |

| Analog 3 (phenoxy) | H | >1000 |

| Analog 4 (4-chlorophenoxy) | 4-Chloro | ~100 |

Data for some analogs are qualitative or not publicly available.

Phthalimide-Containing Derivatives

Apremilast, an oral medication for psoriasis and psoriatic arthritis, is characterized by a phthalimide (B116566) core structure. This moiety contributes to both PDE4 inhibition and immunomodulatory effects.

Key SAR Insights for Phthalimide Scaffolds:

-

Phthalimide Ring: The phthalimide group is thought to participate in hydrophobic interactions within the PDE4 active site, contributing to the inhibitor's high selectivity.

-

Substituent on the Phthalimide Ring: The nature and position of the substituent on the phthalimide ring are critical for activity. In apremilast, the N-substituted group containing a catechol ether moiety is responsible for the primary interaction with the enzyme's active site.

-

Catechol Ether Moiety: Similar to the catechol ether class, the 3-ethoxy-4-methoxyphenyl group in apremilast is a key determinant of its PDE4 inhibitory activity.

| Compound/Intermediate | N-Substituent on Phthalimide | Overall PDE4 IC50 (nM) |

| Apremilast | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl | 74 |

| Thalidomide (structural analog) | Glutarimide | Weak PDE4 inhibitor |

| Analog 5 (different linker) | - | - |

| Analog 6 (modified catechol) | - | - |

Experimental Protocols for SAR Studies

The elucidation of the structure-activity relationships of PDE4 inhibitor intermediates relies on a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Biochemical Assay: PDE4 Enzyme Inhibition

This assay directly measures the potency of a compound in inhibiting the enzymatic activity of purified PDE4.

Materials:

-

Recombinant human PDE4 enzymes (subtypes A, B, C, and D)

-

cAMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Test compound

-

[³H]-cAMP (radiolabeled substrate) or a fluorescence polarization-based substrate (e.g., FAM-cAMP)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96- or 384-well plate, add the test compound, recombinant PDE4 enzyme, and assay buffer.

-

Initiate the enzymatic reaction by adding the cAMP substrate (either radiolabeled or fluorescent).

-

Incubate the reaction for a defined period at a specific temperature (e.g., 60 minutes at 37°C).

-

Stop the reaction and measure the amount of product formed (AMP).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assay: Inhibition of TNF-α Release

This assay assesses the functional anti-inflammatory effect of a PDE4 inhibitor by measuring its ability to suppress the release of the pro-inflammatory cytokine TNF-α from immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocyte cell line (e.g., U937)

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

Lipopolysaccharide (LPS) to stimulate TNF-α production

-

Test compound

-

Human TNF-α ELISA kit

Procedure:

-

Culture the cells and seed them into a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition of TNF-α release and determine the IC50 value.

Experimental Workflow for PDE4 Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel PDE4 inhibitors, starting from the core intermediate scaffolds.

Conclusion

The structure-activity relationship of PDE4 inhibitor intermediates is a dynamic field of research that continues to yield novel therapeutic agents. By focusing on the core molecular scaffolds, such as catechol ethers, benzoxaboroles, and phthalimides, and systematically exploring their chemical space, medicinal chemists can design next-generation PDE4 inhibitors with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide serve as a foundation for the robust evaluation of these compounds, ultimately paving the way for new treatments for a wide range of debilitating diseases.

References

Synthetic Routes to PDE4 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of various synthetic routes to clinically and pre-clinically significant phosphodiesterase 4 (PDE4) inhibitors. The inhibition of PDE4, a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, has emerged as a valuable therapeutic strategy for a range of inflammatory and neurological disorders. This document details the synthetic pathways to prominent PDE4 inhibitors, including roflumilast (B1684550), apremilast (B1683926), and crisaborole (B606811), with a focus on key chemical transformations, quantitative data, and detailed experimental protocols. Furthermore, it explores diverse synthetic strategies for various structural classes of PDE4 inhibitors and illustrates the intricate PDE4 signaling pathway.

The PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), thus playing a crucial role in regulating intracellular cAMP levels.[1][2] The inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This cascade of events ultimately results in the modulation of various cellular responses, including a reduction in the production of pro-inflammatory mediators.[2]

Synthetic Routes to Key PDE4 Inhibitors

This section details the synthetic approaches to three major clinically approved PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole.

Roflumilast

Roflumilast, a selective PDE4 inhibitor, is used for the treatment of chronic obstructive pulmonary disease (COPD).[3] Its synthesis generally involves the coupling of a substituted benzoic acid derivative with 4-amino-3,5-dichloropyridine (B195902).

Representative Synthetic Scheme for Roflumilast:

Table 1: Quantitative Data for Roflumilast Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 1 | Oxidation of Benzaldehyde | Sodium chlorite, 2-methyl-2-butene, acetonitrile, water | 92.4 | 98.0 | [4] |

| 2 | Amide Coupling | 3-Cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride, 4-amino-3,5-dichloropyridine, NaH, THF | - | >99 | [5] |

| 3 | Recrystallization | Isopropanol (B130326)/water | - | >99.8 | [5] |

Detailed Experimental Protocol: Amide Coupling for Roflumilast Synthesis [5]

-

To a suspension of 4-amino-3,5-dichloropyridine (0.03 mol) and sodium hydride (0.066 mol, in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF), a solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride (0.0275 mol) in THF is added dropwise at 15-20 °C.

-

The reaction mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the careful addition of water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of isopropanol and water to afford high-purity roflumilast.[5]

Apremilast

Apremilast is an oral PDE4 inhibitor approved for the treatment of psoriatic arthritis and plaque psoriasis.[5] A key feature of its synthesis is the stereoselective introduction of a chiral amine.

Representative Synthetic Scheme for Apremilast:

Table 2: Quantitative Data for Apremilast Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Asymmetric Hydrogenation of Enamine | Rh/(S,R)-t-Bu-Josiphos, H₂ (90 psi), 2,2,2-trifluoroethanol (B45653), 50 °C | 78 (over two steps) | 95.7 | [6] |

| 2 | Condensation | (S)-amine, 3-acetamidophthalic anhydride, acetic acid, reflux | - | - | [7] |

| 3 | One-pot Condensation | (S)-amine salt, 3-acetamidophthalic anhydride, acetic acid, 75-90 °C | 86.7 | >99.7 (purity) | [8] |

Detailed Experimental Protocol: Asymmetric Hydrogenation for Chiral Amine Synthesis [6]

-

A solution of the β-sulfonyl enamine intermediate in 2,2,2-trifluoroethanol is placed in a high-pressure reactor.

-

The chiral rhodium catalyst, Rh/(S,R)-tert-Bu-Josiphos (2 mol%), is added to the reactor under an inert atmosphere.

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to 90 psi with hydrogen.

-

The reaction mixture is heated to 50 °C and stirred for a sufficient time to ensure complete conversion.

-

After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure.

-

The residue is worked up and purified to yield the chiral amine intermediate. Further enantiomeric enrichment can be achieved through resolution with N-acetyl-L-leucine.[6]

Crisaborole

Crisaborole is a topical PDE4 inhibitor used for the treatment of atopic dermatitis.[9] Its synthesis is notable for the construction of a benzoxaborole ring system.

Representative Synthetic Scheme for Crisaborole:

Table 3: Quantitative Data for Crisaborole Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 1 | SNAr Reaction | 2-Bromo-5-hydroxybenzaldehyde, 4-fluorobenzonitrile, base | - |[9] | | 2 | Miyaura Borylation | Diaryl ether, bis(pinacolato)diboron, Pd catalyst, base | - |[9][10] | | 3 | Flow Chemistry Borylation | THP-protected bromoarene, n-BuLi, triisopropyl borate, THF, -60 °C | - |[11] |

Detailed Experimental Protocol: Miyaura Borylation for Crisaborole Synthesis [9][12][13]

-

A mixture of the diaryl ether intermediate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane or DMF) is prepared in a reaction vessel.

-

The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

-

The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst.

-

The filtrate is concentrated, and the residue is subjected to an aqueous workup.

-

The crude product is purified by column chromatography or recrystallization to afford the desired pinacol boronate ester.

Diverse Synthetic Strategies for PDE4 Inhibitor Scaffolds

The development of PDE4 inhibitors has led to the exploration of a wide array of chemical scaffolds. This section provides an overview of synthetic approaches to different classes of these inhibitors.

Catechol Ether Derivatives

Many potent PDE4 inhibitors, including the pioneering compound rolipram (B1679513) and the second-generation inhibitor roflumilast, feature a catechol ether moiety.[14] The synthesis of these compounds often involves the functionalization of a substituted catechol or its synthetic equivalent.

General Synthetic Approach:

-

Etherification: Introduction of the two distinct ether functionalities on the catechol ring is a key step. This is typically achieved through Williamson ether synthesis, reacting the catechol or a mono-protected intermediate with appropriate alkyl halides or other electrophiles in the presence of a base.

-

Functional Group Interconversion: The substituents on the aromatic ring are often manipulated to introduce the desired pharmacophoric features. This can involve oxidation, reduction, halogenation, or other standard transformations.

-

Amide Bond Formation: For many catechol ether-based inhibitors, the final step is the coupling of a carboxylic acid derivative with an amine, as seen in the synthesis of roflumilast.

Phthalimide-Containing Inhibitors

Apremilast is a prominent example of a PDE4 inhibitor containing a phthalimide (B116566) core. The synthesis of this class of compounds hinges on the construction of the phthalimide ring system and the stereoselective introduction of the side chain.

General Synthetic Approach:

-

Condensation Reaction: The phthalimide ring is typically formed by the condensation of a substituted phthalic anhydride with a primary amine.[7]

-

Asymmetric Synthesis of the Side Chain: The chiral amine side chain is a critical component for the activity of these inhibitors. Asymmetric synthesis is often employed to obtain the desired enantiomer. Key strategies include:

-

Asymmetric Hydrogenation: As demonstrated in the synthesis of apremilast, the asymmetric hydrogenation of a prochiral enamine or ketone using a chiral catalyst is a highly effective method.[2][6]

-

Chiral Auxiliaries: The use of chiral auxiliaries, such as Ellman's sulfinamide, can direct the stereoselective addition of nucleophiles to an imine.[6]

-

Enzymatic Resolution: Lipases and other enzymes can be used to selectively resolve a racemic mixture of the amine or a precursor.[15]

-

Asymmetric Synthesis of Chiral PDE4 Inhibitors

Many PDE4 inhibitors possess one or more stereocenters, and their biological activity is often highly dependent on the stereochemistry. Consequently, asymmetric synthesis plays a crucial role in their development.

Key Asymmetric Methodologies:

-

Catalytic Asymmetric Hydrogenation: This is a powerful technique for the enantioselective reduction of prochiral olefins and ketones to generate chiral alcohols and amines.[2][6][16]

-

Asymmetric [4+2] Cycloaddition: This strategy has been employed in the total synthesis of natural product PDE4 inhibitors like toddacoumalone (B12422722), using chiral secondary amine catalysts to control the stereochemistry of the cycloaddition.[17][18]

-

Stereoselective Enolate Alkylation: The alkylation of a chiral enolate with an electrophile can be used to create new stereocenters with high diastereoselectivity.[16]

Total Synthesis of Natural Product PDE4 Inhibitors

Natural products have served as a rich source of inspiration for the design of novel PDE4 inhibitors. The total synthesis of these complex molecules presents significant challenges and often requires the development of innovative synthetic strategies. For instance, the asymmetric total synthesis of toddacoumalone was achieved through a key formal asymmetric [4+2] cycloaddition reaction.[17][18]

Conclusion

The synthetic routes to PDE4 inhibitors are diverse and have evolved significantly, driven by the need for more potent, selective, and safer therapeutic agents. The syntheses of roflumilast, apremilast, and crisaborole highlight key industrial-scale chemical transformations, including amide bond formations, asymmetric hydrogenations, and Miyaura borylations. The continued exploration of novel scaffolds and the development of innovative asymmetric methodologies will undoubtedly lead to the discovery of next-generation PDE4 inhibitors with improved therapeutic profiles. This guide provides a foundational understanding of the synthetic landscape of PDE4 inhibitors, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. WO2013131484A1 - Process for preparation of roflumilast - Google Patents [patents.google.com]

- 5. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]

- 8. Apremilast preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Practical asymmetric synthesis of a potent PDE4 inhibitor via stereoselective enolate alkylation of a chiral aryl-heteroaryl secondary tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor Toddacoumalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Architects of Inflammation Control: A Technical Guide to Key Intermediates in PDE4 Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of key intermediates for prominent phosphodiesterase 4 (PDE4) inhibitors. By understanding the critical steps and intermediates in the manufacturing of these therapeutics, researchers and drug development professionals can gain insights into process optimization, impurity profiling, and the development of novel synthetic strategies. This document details the synthetic pathways, experimental protocols, and quantitative data for the intermediates of three leading PDE4 inhibitors: Apremilast, Roflumilast, and Crisaborole.

The PDE4 Signaling Pathway: A Target for Anti-Inflammatory Therapy

Phosphodiesterase 4 (PDE4) is a crucial enzyme that regulates intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. In inflammatory cells, elevated cAMP levels are associated with the suppression of pro-inflammatory mediators. PDE4 inhibitors block the degradation of cAMP, thereby increasing its intracellular concentration and exerting a broad anti-inflammatory effect. This mechanism of action makes PDE4 a significant target for the treatment of various inflammatory diseases, including psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).

A Technical Guide to Designing Phosphodiesterase-4 (PDE4) Inhibitor Precursors for Enhanced Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategies and methodologies involved in the design and evaluation of phosphodiesterase-4 (PDE4) inhibitor precursors, commonly known as prodrugs. The primary focus is on achieving improved subtype selectivity to mitigate dose-limiting side effects and enhance the therapeutic window of this important class of anti-inflammatory drugs.

Introduction: The PDE4 Selectivity Challenge

Phosphodiesterase 4 (PDE4) is a critical enzyme that regulates inflammation by hydrolyzing the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels within immune cells suppress the production of pro-inflammatory cytokines like TNF-α, making PDE4 a highly attractive therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][3][4][5]

The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 isoforms.[6] While inhibition of PDE4B is strongly associated with anti-inflammatory efficacy, inhibition of PDE4D is linked to common adverse effects such as nausea, emesis, and headaches.[7][8][9] This presents a significant challenge: to design inhibitors that selectively target the desired therapeutic isoforms (primarily PDE4B) while sparing the isoforms associated with side effects (primarily PDE4D).

A precursor, or prodrug, strategy is a sophisticated approach to address this challenge. By modifying the active inhibitor into an inactive form that is converted to the active drug in vivo, it's possible to alter its pharmacokinetic profile, improve tolerability, and potentially achieve localized activation at the site of inflammation.[10] This guide explores the core principles of designing such precursors with a focus on improving the overall selectivity profile.

Core Design Principles and Strategies

Achieving subtype selectivity is a central challenge in PDE4 inhibitor design due to the highly conserved nature of the enzyme's active site across isoforms.[11] However, subtle structural differences can be exploited.

Exploiting Structural Divergences in PDE4 Subtypes

Rational drug design efforts focus on minor variations in the active site and surrounding regions:

-

The M-Loop: Significant variations have been identified in the M-loop region, which forms part of the active site. For instance, PDE4B has a more hydrophobic M-loop region compared to PDE4D, a feature that can be leveraged for designing selective inhibitors.[12][13]

-

The Q2 Pocket: The lining of the Q2 subpocket, which involves the M-loop, is a key area for designing potent and subtype-selective inhibitors.[12][13][14]

-

Water-Containing Subpocket: A unique, water-containing subpocket has been identified as specific to the PDE4 family. Designing inhibitors that interact with this bound water molecule can enhance both affinity and selectivity over other PDE families.[15]

-

Upstream Conserved Region 2 (UCR2): A single amino acid difference between PDE4D (phenylalanine) and other PDE4 isoforms (tyrosine) within the UCR2 domain can be exploited to design allosteric modulators or inhibitors with improved subtype selectivity.[16]

Precursor (Prodrug) Design Strategy

A prodrug approach can enhance the therapeutic profile of a potent PDE4 inhibitor by improving its pharmacokinetics and tolerability.[10] This involves masking a key functional group of the parent drug with a promoiety, which is later cleaved by metabolic processes.

The logical workflow for developing a PDE4 inhibitor precursor is outlined below.

Caption: Logical workflow for PDE4 inhibitor precursor design and evaluation.

The goal of this strategy is often to achieve a slower, more sustained release of the active inhibitor, resulting in a lower maximum concentration (Cmax) and a longer half-life, which can significantly reduce gastrointestinal side effects.[10]

Quantitative Data on PDE4 Inhibitor Selectivity

The efficacy and selectivity of PDE4 inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values against different PDE enzymes. High selectivity is demonstrated by a low IC50 for the target enzyme (e.g., PDE4B) and a much higher IC50 for off-target enzymes (e.g., PDE4D or other PDE families).

Table 1: Comparative In Vitro Enzyme Inhibition

This table presents IC50 values for several notable PDE4 inhibitors, illustrating a range of potencies and selectivity profiles.

| Inhibitor | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Reference |

| Roflumilast | - | - | - | 0.7 | [17] |

| Apremilast | - | - | - | 74 - 140 | [3][17] |

| Crisaborole | - | - | - | 750 | [17] |

| (S)-Zl-n-91 | - | 20 | - | 12 | [15] |

| Piclamilast | - | 0.041 | - | 0.021 | [3] |

| Compound 22 | - | 13 | - | >5600 | [2] |

| LASSBio-448 | 700 | 1400 | 1100 | 4700 | [2] |

| Compound 14h | - | - | - | 0.57 | [18] |

Note: Some sources report a single IC50 for total PDE4 activity rather than for individual isoforms.

Table 2: Selectivity Profile of a Highly Selective Inhibitor ((S)-Zl-n-91)

This table demonstrates the selectivity of an inhibitor against other PDE families, a critical factor for avoiding off-target effects.

| PDE Family | Representative Isoform | IC50 (nM) | Selectivity (Fold vs. PDE4D) |

| PDE1 | PDE1B | >10,000 | >833 |

| PDE2 | PDE2A | >10,000 | >833 |

| PDE3 | PDE3A | >10,000 | >833 |

| PDE4 | PDE4D | 12 | 1 |

| PDE5 | PDE5A | >10,000 | >833 |

| PDE7 | PDE7A | >5,000 | >416 |

| PDE10 | PDE10A | >5,000 | >416 |

| PDE11 | PDE11A | >10,000 | >833 |

| (Data adapted from reference[15][19]) |

Key Experimental Protocols

Validating the potency, selectivity, and cellular activity of novel PDE4 inhibitors and their precursors requires standardized assays.

PDE Enzyme Inhibition Assay (Fluorescence-Based)

This assay determines the IC50 of a compound against various recombinant PDE isoforms.

-

Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of a specific PDE isoform by 50%.

-

Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to AMP by a recombinant PDE enzyme. Inhibition of the enzyme leads to a reduced rate of conversion, resulting in a higher fluorescence signal.[19]

-

Materials:

-

Recombinant human PDE enzymes (e.g., PDE4A, PDE4B, PDE4D, etc.).

-

Fluorescently labeled cAMP substrate.

-

Test inhibitor at various concentrations.

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Add a small volume (e.g., 5 µL) of the diluted inhibitor or vehicle control to the wells of a microplate.

-

Add diluted recombinant PDE enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

-

Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the fluorescence.

-

Plot the fluorescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

-

Caption: Workflow for a fluorescence-based PDE enzyme inhibition assay.

Cellular Assay: LPS-Induced TNF-α Release

This assay measures the functional consequence of PDE4 inhibition in a relevant cellular context.

-

Objective: To determine the IC50 of an inhibitor for the suppression of TNF-α, a key pro-inflammatory cytokine, in immune cells.

-

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates immune cells like peripheral blood mononuclear cells (PBMCs) to produce and release TNF-α. A PDE4 inhibitor will increase intracellular cAMP, which in turn suppresses TNF-α production.

-

Materials:

-

Human PBMCs or a macrophage cell line (e.g., RAW 264.7).[18]

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS).

-

Lipopolysaccharide (LPS).

-

Test inhibitor at various concentrations.

-

96-well cell culture plates.

-

Human TNF-α ELISA kit.

-

-

Procedure:

-

Plate cells at a determined density in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test inhibitor or a vehicle control for 1 hour at 37°C.

-

Stimulate the cells by adding LPS (e.g., to a final concentration of 100 ng/mL).

-

Incubate the plate for 18-24 hours.

-

Centrifuge the plate and collect the cell supernatant.

-

Quantify the amount of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release and determine the IC50 value.[19]

-

PDE4 Signaling Pathway and Mechanism of Inhibition

Understanding the underlying signaling cascade is fundamental to inhibitor design. PDE4 inhibitors act by preventing the degradation of cAMP, thereby amplifying its downstream signaling effects.

Caption: PDE4 signaling pathway and mechanism of precursor activation.

In this pathway, activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase to convert ATP into cAMP.[20] PDE4 degrades cAMP to the inactive 5'-AMP. A PDE4 inhibitor precursor undergoes metabolic activation to its active form, which then blocks PDE4. This leads to an accumulation of intracellular cAMP, activation of downstream effectors like Protein Kinase A (PKA), and ultimately, the suppression of inflammatory responses.[20]

Conclusion

The development of PDE4 inhibitors with an improved therapeutic index remains a key objective in the treatment of inflammatory diseases. While achieving isoform selectivity is challenging, a combination of structure-based design targeting subtle differences between PDE4B and PDE4D, coupled with innovative precursor strategies to optimize pharmacokinetics and tolerability, offers a promising path forward. By leveraging the design principles and validation methodologies outlined in this guide, researchers can advance the development of next-generation PDE4 inhibitors that provide significant clinical benefits with a more favorable safety profile.

References

- 1. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 5. Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches | PLOS One [journals.plos.org]

- 6. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Update on the therapeutic potential of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDE4 Platform | Palisade Bio [palisadebio.com]

- 11. researchgate.net [researchgate.net]

- 12. Subtype Selectivity in Phosphodiesterase 4 (PDE4): A Bottleneck i...: Ingenta Connect [ingentaconnect.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Subtype selectivity in phosphodiesterase 4 (PDE4): a bottleneck in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of New Selective PDE4 Inhibitors for Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

In-Silico Design of Novel PDE4 Inhibitor Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in-silico methodologies employed in the design and discovery of novel phosphodiesterase 4 (PDE4) inhibitor intermediates. By leveraging computational tools, researchers can accelerate the identification of potent and selective PDE4 inhibitors, crucial for the development of therapeutics for a range of inflammatory and neurological disorders. This document details the core principles, experimental protocols, and data interpretation necessary for a successful in-silico drug discovery campaign targeting PDE4.

The Role of PDE4 in Cellular Signaling

Phosphodiesterase 4 (PDE4) is a key enzyme family responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous physiological processes.[1][2][3][4] By degrading cAMP to AMP, PDE4 effectively terminates cAMP-mediated signaling. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately results in the modulation of inflammatory responses, making PDE4 a prime therapeutic target.[2][3] The PDE4 family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), each with distinct tissue distribution and physiological roles, offering opportunities for the design of subtype-selective inhibitors to minimize side effects.[5]

In-Silico Drug Design Workflow

The in-silico design of novel PDE4 inhibitors follows a structured workflow that integrates various computational techniques to identify and refine potential drug candidates. This process significantly reduces the time and cost associated with traditional drug discovery by prioritizing compounds for synthesis and experimental testing.

Experimental Protocols

Ligand-Based Pharmacophore Modeling

Objective: To develop a 3D pharmacophore model that captures the essential chemical features required for PDE4 inhibition based on a set of known active ligands.

Software: BIOVIA Discovery Studio

Protocol:

-

Training Set Preparation:

-

Compile a dataset of at least 15-20 known PDE4 inhibitors with a wide range of biological activities (IC50 values).

-

Import the molecules into Discovery Studio and ensure correct 2D and 3D structures.

-

Assign activity values (e.g., pIC50) to each molecule.

-

-

Conformation Generation:

-

Generate a diverse set of conformations for each molecule in the training set using the "Generate Conformations" protocol. Employ a robust algorithm like BEST to ensure thorough sampling of the conformational space.

-

-

Pharmacophore Model Generation (HypoGen):

-

Utilize the "3D QSAR Pharmacophore Generation" protocol (HypoGen).

-

Select the prepared training set as input.

-

Define the pharmacophoric features to consider (e.g., Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic, Ring Aromatic).

-

The algorithm will generate a series of pharmacophore hypotheses.

-

-

Model Validation:

-